molecular formula C23H51NO4S B14146467 N,N-Didecyl-N,N-dimethylammonium methyl sulfate CAS No. 82703-31-9

N,N-Didecyl-N,N-dimethylammonium methyl sulfate

Cat. No.: B14146467
CAS No.: 82703-31-9
M. Wt: 437.7 g/mol
InChI Key: FKUWPDMMGXHDOB-UHFFFAOYSA-M
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Description

N,N-Didecyl-N,N-dimethylammonium methyl sulfate is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various industries, including healthcare, agriculture, and food processing. This compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didecyl-N,N-dimethylammonium methyl sulfate typically involves the quaternization of N,N-dimethyldecylamine with decyl bromide, followed by the reaction with methyl sulfate. The reaction is usually carried out in an organic solvent such as toluene or chloroform under reflux conditions. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized temperature and pressure conditions to maximize yield and purity. The final product is obtained through a series of purification steps, including filtration, washing, and drying.

Chemical Reactions Analysis

Types of Reactions

N,N-Didecyl-N,N-dimethylammonium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to primary amines under specific conditions.

    Substitution: It can undergo nucleophilic substitution reactions, where the methyl sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are commonly used.

Major Products Formed

    Oxidation: N,N-Didecyl-N,N-dimethylammonium N-oxide.

    Reduction: N,N-Didecylamine.

    Substitution: Various substituted quaternary ammonium compounds depending on the nucleophile used.

Scientific Research Applications

N,N-Didecyl-N,N-dimethylammonium methyl sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture and microbiology for its antimicrobial properties.

    Medicine: Utilized in the formulation of disinfectants and antiseptics for hospital and clinical use.

    Industry: Applied in the food processing industry for surface disinfection and in agriculture for sanitizing equipment and facilities.

Mechanism of Action

The antimicrobial activity of N,N-Didecyl-N,N-dimethylammonium methyl sulfate is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged ammonium group interacts with the negatively charged phospholipid bilayer of the cell membrane, leading to membrane destabilization and cell lysis. This results in the leakage of cellular contents and ultimately the death of the microorganism.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Commonly used in laboratory settings for its surfactant properties.

Uniqueness

N,N-Didecyl-N,N-dimethylammonium methyl sulfate is unique due to its high efficacy against a broad spectrum of microorganisms and its stability under various environmental conditions. Unlike some other quaternary ammonium compounds, it retains its antimicrobial activity in the presence of organic matter, making it particularly useful in industrial and healthcare settings.

Properties

CAS No.

82703-31-9

Molecular Formula

C23H51NO4S

Molecular Weight

437.7 g/mol

IUPAC Name

didecyl(dimethyl)azanium;methyl sulfate

InChI

InChI=1S/C22H48N.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h5-22H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

FKUWPDMMGXHDOB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.COS(=O)(=O)[O-]

Origin of Product

United States

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